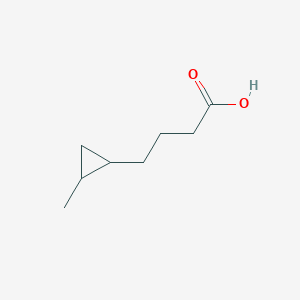
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpiperazin-1-yl)acetamide is an organic compound with a unique molecular structure that includes both cyclopropyl and piperazine groups
準備方法
Synthetic Routes and Reaction Conditions
Route 1: : Begin with the cyclopropyl ketone derivative, react it with hydrazine hydrate to form the hydrazone. Cyclize this intermediate using a suitable oxidizing agent to yield the pyridazinone core. Finally, couple the pyridazinone with 4-methylpiperazine and acetamide to form the desired compound.
Route 2: : Start from 3-cyclopropyl-6-hydrazinopyridazine, react it with chloroacetyl chloride in the presence of a base to form the acetamide intermediate, which is then treated with 4-methylpiperazine to obtain the final product.
Industrial Production Methods
Large Scale Synthesis: : Optimize the above synthetic routes by scaling up the reactants and ensuring the reactions are carried out in high-yield conditions. Utilize continuous flow chemistry techniques to increase efficiency and reduce reaction times.
Purification: : Use high-performance liquid chromatography (HPLC) or recrystallization methods to purify the compound after synthesis.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form corresponding N-oxides, which could be useful intermediates in further chemical transformations.
Reduction: : Reduction of the pyridazinone moiety could yield a hydroxylamine derivative.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Use of m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.
Reduction: : Employing sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate nucleophilic species.
Major Products Formed
Oxidation: : Formation of N-oxides and possibly hydroxylated derivatives.
Reduction: : Formation of hydroxylamines.
Substitution: : Creation of various substituted acetamide derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysts: : It could serve as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalytic process.
Biology
Enzyme Inhibitors: : Potential use as an enzyme inhibitor due to its ability to interact with protein active sites through its piperazine and pyridazinone groups.
Medicine
Drug Development: : Investigated for its potential use in developing therapeutic agents for treating diseases like cancer, due to its structural similarity to known bioactive compounds.
Industry
Material Science: : Could be employed in the synthesis of novel polymers or materials with unique properties due to its stable cyclopropyl and piperazine moieties.
作用機序
Enzyme Interaction: : The compound interacts with specific enzyme active sites, potentially acting as a competitive inhibitor.
Molecular Targets: : Likely targets include enzymes with pyridazinone or piperazine-binding pockets, disrupting their normal function.
Pathways Involved: : May affect metabolic pathways involving nitrogen-containing heterocycles, interfering with enzyme function and leading to therapeutic effects.
類似化合物との比較
Unique Features
Cyclopropyl Group: : Provides rigidity and unique steric effects.
Pyridazinone Moiety: : Contributes to the compound's ability to engage in various chemical reactions and biological interactions.
Similar Compounds
2-(2-oxo-2,3-dihydro-1H-pyridazin-3-yl)-N-(4-methylpiperazin-1-yl)acetamide: : Similar structure but lacks the cyclopropyl group.
N-(4-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-pyridazine-3-carboxamide: : Contains a pyridazine core and piperazine but with different substituents.
Cyclopropylamide derivatives: : Other compounds featuring cyclopropyl groups with varied functional groups, affecting their reactivity and application profiles.
That gives a broad yet thorough overview of this intriguing compound. Any specific applications or reactions catch your eye?
特性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-17-6-8-18(9-7-17)16-13(20)10-19-14(21)5-4-12(15-19)11-2-3-11/h4-5,11H,2-3,6-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNZBBKKJGRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide](/img/structure/B2924394.png)



![2-cyclopropyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2924400.png)

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2924402.png)




